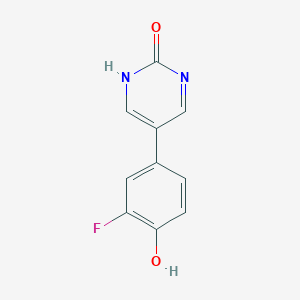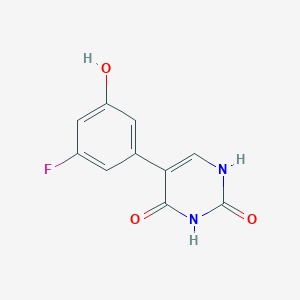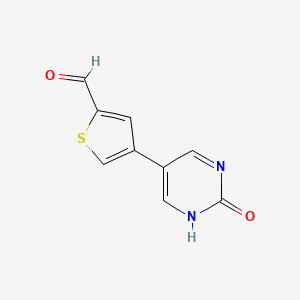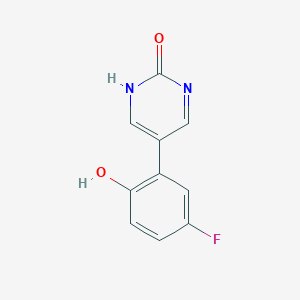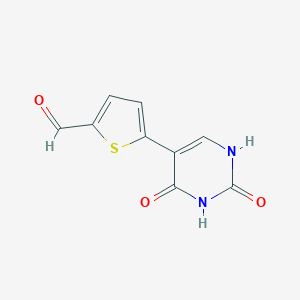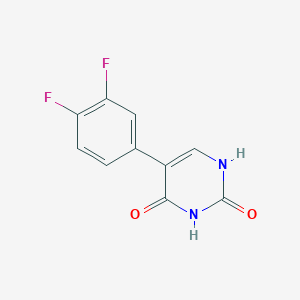
5-(3-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-AP-DHP, 95%) is a synthetic compound with a variety of potential uses in scientific research and development. It is a heterocyclic aromatic compound, containing a five-membered ring with two oxygen atoms and two nitrogen atoms. 5-AP-DHP, 95% is used in various synthetic and analytical applications, including organic synthesis, drug discovery, and medical diagnostics.
作用機序
The exact mechanism of action of 5-AP-DHP, 95% is not yet known. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other cellular components. Specifically, it is believed to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. In addition, 5-AP-DHP, 95% may also act as an antioxidant, helping to protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AP-DHP, 95% are still being studied. However, it has been found to have a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, it has been found to have the potential to inhibit the growth of tumor cells, as well as to reduce the risk of cancer recurrence. It has also been found to have the potential to reduce the risk of cardiovascular disease, as well as to reduce the risk of stroke.
実験室実験の利点と制限
5-AP-DHP, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high purity, which makes it ideal for use in a variety of scientific research applications. Additionally, it is relatively easy to synthesize, making it a cost-effective option for research. However, one of the main limitations of 5-AP-DHP, 95% is its low solubility in water, which can limit its use in certain experiments.
将来の方向性
The potential future directions for 5-AP-DHP, 95% are numerous. Research is ongoing to determine its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. In addition, its potential use in drug discovery and medical diagnostics is being explored. Additionally, its potential use as an antioxidant is being studied, as well as its potential to inhibit the growth of tumor cells. Finally, its potential use as a marker for the detection of various diseases is being investigated.
合成法
5-AP-DHP, 95% can be synthesized using a variety of methods. The most common method is the condensation reaction of 3-acetylphenol and 2,4-dihydroxypyrimidine. This reaction is carried out in an acidic medium, such as sulfuric acid, and yields a 95% yield of 5-AP-DHP, 95%. Other methods have also been developed, such as the reaction of 3-acetylphenol and 2,4-dihydroxypyrimidine in the presence of a catalyst, such as palladium, to give a high yield of the desired compound.
科学的研究の応用
5-AP-DHP, 95% has a variety of potential scientific research applications. It can be used as a starting material for the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and pyrazines. It can also be used in drug discovery, as it has been found to have a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, 5-AP-DHP, 95% can be used as a marker for the detection of various diseases, such as cancer and Alzheimer’s disease.
特性
IUPAC Name |
5-(3-acetylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-7(15)8-3-2-4-9(5-8)10-6-13-12(17)14-11(10)16/h2-6H,1H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTRRIHSDSDSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


